molecular formula C12H17NO2 B140974 Tert-butyl o-tolylcarbamate CAS No. 74965-31-4

Tert-butyl o-tolylcarbamate

Cat. No. B140974
CAS RN: 74965-31-4
M. Wt: 207.27 g/mol
InChI Key: UMDAFUNCFQYMDP-UHFFFAOYSA-N
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Description

Tert-butyl o-tolylcarbamate is a chemical compound that is part of a broader class of tert-butyl carbamates, which are of significant interest in organic chemistry due to their utility in various synthetic applications. These compounds often serve as intermediates in the synthesis of other chemicals or as protective groups in peptide synthesis.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate, a related compound, has been developed using aziridine opening and optical resolution, which provides access to multigram quantities of both enantiomers without the need for chromatography . Another synthesis approach involves tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, behaving as N-(Boc)-protected nitrones in reactions with organometallics .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be elucidated using various analytical techniques. For example, the crystal structure of tert-butyl N-acetylcarbamate was determined using a green synthesis method, and the crystal packing was analyzed, showing pairs of molecules forming dimers linked by a double N—H⋯O=C hydrogen bond . Vibrational frequency analysis, FT-IR, DFT, and M06-2X studies on tert-butyl N-(thiophen-2yl)carbamate have provided insights into the experimental and theoretical vibrational frequencies, optimized geometric parameters, and molecular orbital energies .

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical reactions, making them versatile building blocks in organic synthesis. For example, tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate can react with different acid chlorides to produce a series of 9-substituted derivatives . These reactions are typically carried out using triethylamine in Dichloromethane solvent.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are crucial for their practical applications. The heat capacities and thermodynamic properties of (S)-tert-butyl 1-phenylethylcarbamate were investigated using differential scanning calorimetry (DSC) and thermogravimetry (TG), revealing a solid–liquid phase transition and providing data on the molar enthalpy and entropy of this transition . Such properties are essential for understanding the stability and reactivity of these compounds under various conditions.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of tert-butyl o-tolylcarbamate Derivatives
Tert-butyl o-tolylcarbamate derivatives have been synthesized for various applications. For instance, trans-tert-butyl-2-aminocyclopentylcarbamate was synthesized through a practical method, highlighting its potential as a chiral ligand scaffold and as a modified backbone unit for peptide nucleic acids (PNAs) (Xu & Appella, 2006).

Crystallographic and Structural Insights
Detailed crystallographic studies have been conducted on tert-butyl N-acetylcarbamate, synthesized using a green method. The crystal structure revealed pairs of molecules forming dimers linked by a double N—H⋯O=C hydrogen bond, offering insights into the intermolecular interactions of carbamate compounds (El Mestehdi et al., 2022).

Applications in Medicinal Chemistry

Evaluation of tert-Butyl Isosteres in Drug Discovery
The tert-butyl group is common in medicinal chemistry. Its incorporation into bioactive compounds often leads to modulation of properties like lipophilicity and metabolic stability. A study documented the physicochemical data of drug analogues, comparing tert-butyl with other substituents, highlighting the importance of careful substituent choice in drug design (Westphal et al., 2015).

Thermodynamic and Physicochemical Properties

Thermodynamic Properties
The thermodynamic properties of compounds like (S)-tert-butyl 1-phenylethylcarbamate have been studied using techniques like differential scanning calorimetry (DSC) and thermogravimetry (TG), providing crucial data for understanding the physical behavior of these compounds under different temperature conditions (Zeng et al., 2011).

Environmental and Analytical Applications

Degradation Pathways and Environmental Treatment
The UV/H2O2 process was applied to degrade methyl tert-butyl ether (MTBE) in aqueous solutions, revealing tert-butyl formate and other primary byproducts as part of the degradation pathway. This study is crucial for understanding the environmental fate of tert-butyl compounds and developing treatment methods for contaminated water (Stefan et al., 2000).

Safety And Hazards

While specific safety and hazard information for Tert-butyl o-tolylcarbamate is not available, related compounds like tert-butanol have safety data sheets that provide information on handling, storage, and first aid measures .

Future Directions

While specific future directions for Tert-butyl o-tolylcarbamate are not available, research into related compounds like di-tert-butylphenol derivatives has shown potential in areas such as pharmaceuticals .

properties

IUPAC Name

tert-butyl N-(2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-7-5-6-8-10(9)13-11(14)15-12(2,3)4/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDAFUNCFQYMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431175
Record name tert-butyl o-tolylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl o-tolylcarbamate

CAS RN

74965-31-4
Record name tert-butyl o-tolylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-methylphenyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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